molecular formula C5H6O2 B1660392 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- CAS No. 75658-86-5

3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-

Cat. No. B1660392
CAS RN: 75658-86-5
M. Wt: 98.1 g/mol
InChI Key: PNEPXIIVGHYESL-IMJSIDKUSA-N
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Description

“3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-” is a chemical compound with the molecular formula C5H6O2 . It is used as an intermediate in the synthesis of Milnacipran, an antidepressant .


Synthesis Analysis

The synthesis of related bicyclic compounds, such as 3-oxabicyclo hexan-2-ols, can involve organo-selenium induced radical ring-opening intramolecular cyclization or electrophilic cyclization processes.


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6O2/c6-5-4-1-3(4)2-7-5/h3-4H,1-2H2/t3-,4-/m0/s1 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

The boiling point of “3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-” is 60 °C at a pressure of 1 Torr . The predicted density of the compound is 1.307±0.06 g/cm3 .

Safety and Hazards

As a chemical substance, the detailed information on the safety and toxicity of this compound may vary and needs to be evaluated according to specific experimental conditions and usage .

properties

IUPAC Name

(1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-5-4-1-3(4)2-7-5/h3-4H,1-2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEPXIIVGHYESL-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465320
Record name 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-

CAS RN

75658-86-5
Record name 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-
Reactant of Route 2
Reactant of Route 2
3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-
Reactant of Route 3
3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-
Reactant of Route 4
3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-
Reactant of Route 5
3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-
Reactant of Route 6
3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-

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